1-(2,5-Dimethoxyphenyl)butane-1,3-dione
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Overview
Description
1-(2,5-Dimethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O4 It is a derivative of butane-1,3-dione, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethoxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used but can include halogenated or aminated derivatives.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)butane-1,3-dione involves its interaction with various molecular targets. The methoxy groups and diketone structure allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
Diacetyl (Butane-2,3-dione): Similar in structure but lacks the methoxy groups.
1-(3,4-Dimethoxyphenyl)butane-1,3-dione: Similar but with methoxy groups at different positions on the phenyl ring
Uniqueness
1-(2,5-Dimethoxyphenyl)butane-1,3-dione is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
65547-50-4 |
---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O4/c1-8(13)6-11(14)10-7-9(15-2)4-5-12(10)16-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
IWGWZCMYHSKSRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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